Calcium;diphosphate;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

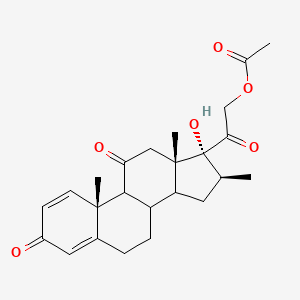

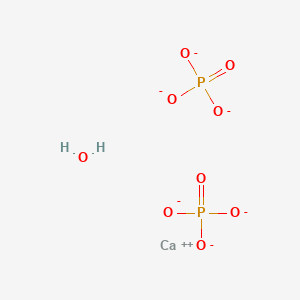

Calcium diphosphate hydrate, also known as dicalcium phosphate dihydrate, is a calcium phosphate compound with the chemical formula CaHPO₄·2H₂O. It is commonly used in various industries, including food, pharmaceuticals, and agriculture. This compound is known for its white, odorless powder form and is often utilized as a dietary supplement, a polishing agent in toothpaste, and a biomaterial .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium diphosphate hydrate is typically produced by the neutralization of calcium hydroxide with phosphoric acid, resulting in the precipitation of the dihydrate form. The reaction can be represented as follows: [ \text{H}_3\text{PO}_4 + \text{Ca(OH)}_2 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} ] This reaction is carried out at a temperature of around 60°C to ensure the formation of the dihydrate form .

Industrial Production Methods

In industrial settings, calcium chloride can be treated with ammonium phosphate to form calcium diphosphate hydrate. The reaction is as follows: [ \text{CaCl}_2 + (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} ] The resulting slurry is then heated to around 65-70°C to form the crystalline precipitate .

Análisis De Reacciones Químicas

Types of Reactions

Calcium diphosphate hydrate primarily undergoes precipitation reactions. It can also participate in acid-base reactions due to its phosphate group.

Common Reagents and Conditions

Acid-Base Reactions: Reacts with acids like hydrochloric acid to form calcium chloride and phosphoric acid.

Precipitation Reactions: Forms precipitates when reacted with calcium or phosphate-containing solutions.

Major Products Formed

Calcium Chloride: Formed when reacted with hydrochloric acid.

Phosphoric Acid: Formed as a byproduct in acid-base reactions.

Aplicaciones Científicas De Investigación

Calcium diphosphate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.

Biology: Employed in cell culture media as a source of calcium and phosphate ions.

Medicine: Utilized in the formulation of dietary supplements and as a component in bone graft materials.

Industry: Used as a polishing agent in toothpaste and as a stabilizer in plastics

Mecanismo De Acción

Calcium diphosphate hydrate exerts its effects primarily through the release of calcium and phosphate ions. In biological systems, these ions play crucial roles in bone mineralization and homeostasis. The compound reacts with hydrochloric acid in the stomach to neutralize pH and provide essential ions for bone health .

Comparación Con Compuestos Similares

Calcium diphosphate hydrate is often compared with other calcium phosphates such as:

Monocalcium Phosphate: More soluble in water and used as a leavening agent in baking.

Tricalcium Phosphate: Less soluble and used as an anti-caking agent in powdered products.

Hydroxyapatite: Similar in composition to bone mineral and used extensively in biomedical applications

Calcium diphosphate hydrate is unique due to its balanced solubility and bioavailability, making it suitable for a variety of applications in different fields.

Propiedades

Fórmula molecular |

CaH2O9P2-4 |

|---|---|

Peso molecular |

248.04 g/mol |

Nombre IUPAC |

calcium;diphosphate;hydrate |

InChI |

InChI=1S/Ca.2H3O4P.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-6 |

Clave InChI |

ZBZJARSYCHAEND-UHFFFAOYSA-H |

SMILES canónico |

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)

![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)